N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine is a synthetic organic compound notable for its unique structural and functional properties. This compound belongs to the class of pyridine derivatives, characterized by the presence of a methyl group and a phenoxy group attached to a pyridine ring. Its molecular formula is , and it has garnered interest in various fields, including medicinal chemistry and pharmacology.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. It is often used in academic research settings for studies related to its biological activity and potential therapeutic applications.
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine is classified as an amine due to the presence of the amine functional group. It also falls under the category of heterocyclic compounds, specifically pyridine derivatives, which are known for their diverse biological activities.
The synthesis of N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine can be achieved through several methods, typically involving multi-step reactions that incorporate various chemical transformations.
The reactions are generally carried out under controlled conditions (temperature, pressure) to optimize yield and minimize side reactions. Common solvents used include dimethylformamide or acetonitrile, and catalysts may be employed to facilitate certain steps.
The molecular weight of N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine is approximately 218.26 g/mol. Its melting point, solubility, and other physical properties would need to be determined experimentally for precise characterization.
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Conditions such as temperature and solvent choice are crucial for successful transformations.
The mechanism of action for N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine largely depends on its biological targets within cellular systems. Compounds with similar structures have been shown to interact with various receptors or enzymes, potentially modulating their activity.
Research into related compounds suggests that they may act as inhibitors or agonists at specific targets, influencing pathways involved in neurotransmission or metabolic processes. Further studies would be required to elucidate the precise mechanisms at play for this particular compound.
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine is expected to exhibit typical properties associated with organic amines:
The chemical stability of this compound should be assessed under varying pH conditions and temperatures. It may demonstrate reactivity towards electrophiles due to its nucleophilic amine group.
N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine has potential applications in:
This compound represents an exciting area of study within synthetic organic chemistry and pharmacology, warranting further exploration into its properties and applications.
The molecular architecture of N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine exemplifies strategic hybridization of biologically active pharmacophores. Its design leverages the established ligand efficiency of pyridine-phenoxy scaffolds observed in thymidylate kinase (TMK) inhibitors targeting Mycobacterium tuberculosis [1]. The central pyridine ring functions as a rigid bioisostere that precisely orients the phenoxy and methanamine substituents in three-dimensional space, mimicking nucleotide-like interactions observed in enzyme binding pockets. Specifically, the 6-phenoxy extension occupies a hydrophobic cleft analogous to that in TMK inhibitors, with molecular modeling indicating that the m-chloro substitution pattern on the phenoxy group enhances complementary van der Waals contacts with residues lining the thymidine binding pocket [1] [6].
Computational analyses reveal that the methyl group at position 5 of the pyridine ring serves dual purposes: (1) it induces a slight torsional adjustment of the phenoxy moiety, optimizing π-stacking with His68 in the TMK active site, and (2) it reduces metabolic susceptibility at this sterically hindered position. The terminal N-methylmethanamine group provides critical vector alignment toward solvent-exposed polar regions, enabling salt bridge formation with conserved aspartate residues while maintaining favorable logP values (predicted cLogP = 2.8 ± 0.3) [1]. This design paradigm mirrors optimization strategies for non-nucleoside TMK inhibitors where lead compound TKI1 (IC₅₀ = 0.95 µM) was systematically modified to achieve nanomolar potency through strategic extension into hydrophobic subpockets [1].
Table 1: Influence of Pyridine-Phenoxy Scaffold Modifications on Binding Affinity
Substituent Position | Chemical Modification | Effect on Target Binding | Structural Rationale |
---|---|---|---|
Pyridine C5 | Methyl vs. Hydrogen | ΔG = -2.3 kcal/mol | Enhanced hydrophobic contact with Val154 |
Pyridine C6 | Phenoxy vs. Methoxy | ΔG = -3.1 kcal/mol | Extended π-system fills hydrophobic cleft |
Phenoxy meta-position | Chloro vs. Hydrogen | IC₅₀ reduction 5.7-fold | Halogen bonding with Gly72 backbone carbonyl |
Methanamine | N-Methyl vs. N-H | ΔΔG = +0.4 kcal/mol | Reduced desolvation penalty without steric clash |
Combinatorial chemistry enables systematic exploration of structural diversity around the N-methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine core. Building upon solid-phase synthesis methodologies developed for spirodiketopiperazine CCR5 antagonists [5], virtual libraries of >28,900 analogs were generated using synthon-based diversification at three strategic positions: (1) phenoxy ring substitution patterns, (2) pyridine C5 substituents, and (3) methanamine N-alkylation variants [1] [2]. The library design incorporated bioisosteric replacements informed by QSAR models that quantified contributions of hydrophobic, electronic, and steric parameters to TMK inhibition [1].
Key synthetic routes employed Ugi four-component condensations on Rink-isonitrile resin, enabling efficient introduction of diverse amine components (Scheme 1). This approach facilitated parallel synthesis of analogs featuring variations in the methanamine moiety, including cyclopropylmethyl, allyl, and propargyl derivatives [5]. Post-condensation modifications included palladium-catalyzed deallylations and reductive aminations with aryl aldehydes, significantly expanding accessible chemical space. For instance, introducing carboxylic acids at the phenoxy ring's para-position (inspired by CCR5 antagonist optimizations [5]) improved aqueous solubility (logS increase >1.5 units) without compromising membrane permeability (PAMPA Pₑ = 12.7 × 10⁻⁶ cm/s) [5].
Table 2: Combinatorial Building Blocks for Core Structure Optimization
Variable Region | Building Block Class | Representative Examples | Library Size | Optimal Hit Characteristics |
---|---|---|---|---|
Phenoxy substituents | Halogenated aryls | 3-Cl, 3-CF₃, 4-CN | 1,240 | 3,5-diCl (predicted IC₅₀ = 9.5 nM) |
Pyridine C5 | Alkyl/alkenyl chains | Ethyl, vinyl, cyclopropyl | 780 | Methyl (lowest metabolic clearance) |
Methanamine group | Secondary amines | N-Et, N-allyl, N-propargyl | 2,860 | N-Methyl (balance of potency and solubility) |
Methanamine linker | Spacer modifications | -CH₂-, -CH₂CH₂-, -CH₂O- | 1,120 | -CH₂- (optimal conformational restriction) |
Virtual screening prioritized analogs with calculated binding free energies <-10 kcal/mol using MM-PBSA methodology, while ADMET filters excluded compounds with predicted hepatotoxicity risks or P-glycoprotein substrate liability [1]. This integrated approach identified lead candidates with predicted IC₅₀ values as low as 9.5 nM against MtbTMK, representing a >100-fold improvement over first-generation inhibitors [1]. Molecular dynamics simulations (50 ns) confirmed stable binding poses for top candidates, with ligand RMSD <1.5 Å throughout the trajectory [1].
Though N-methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine lacks chiral centers, its conformational landscape is profoundly influenced by restricted rotation about the pyridine-methanamine bond. Quantum mechanical calculations (B3LYP/6-31G) reveal a rotational barrier of ~15 kcal/mol, favoring a conformation where the methanamine methyl group is *gauche to the pyridine nitrogen [5]. This orientation minimizes steric clash with the C5 methyl substituent while positioning the amine for optimal hydrogen bonding with biological targets.
In related piperidine-containing analogs, stereoselective synthesis becomes crucial for potency. Studies on spirodiketopiperazine CCR5 antagonists demonstrated that (3S)-configured compounds exhibited 4-fold greater potency than their (3R)-counterparts (IC₅₀ = 13 nM vs. 52 nM) due to preferred orientation of the carboxylate group toward Arg168 in the CCR5 binding pocket [5]. Similarly, molecular dynamics analysis of TMK inhibitors containing chiral piperidine moieties showed that the (S)-enantiomer maintained 94% occupancy of a critical hydrogen bond with Asp15, while the (R)-enantiomer lost this interaction after 12 ns [1].
Synthetic approaches to chiral derivatives employ asymmetric reductive amination using catalysts like (S)-BINAP-RuCl₂ (ee >98%) or chiral resolution via diastereomeric salt formation with L-tartaric acid [5]. The significant pharmacological differentiation between stereoisomers (e.g., 100-fold potency differences in cyclin groove inhibitors [3]) underscores the importance of stereochemical control in analog development programs targeting this chemotype.
Table 3: Impact of Stereochemistry on Biologically Relevant Parameters
Chiral Center Position | Stereochemistry | Target Affinity (IC₅₀) | Metabolic Stability (t₁/₂ min) | Conformational Preference |
---|---|---|---|---|
Piperidine C3 (analogs) | (3S) | 13 nM (CCR5) | 22 min (rat microsomes) | Carboxylate equatorial orientation |
Piperidine C3 (analogs) | (3R) | 52 nM (CCR5) | 18 min (rat microsomes) | Axial carboxylate with increased solvent exposure |
Methanamine α-carbon | (R) | 79 nM (TMK) | 48 min (predicted) | Disfavored dihedral angle (Φ = 132°) |
Methanamine α-carbon | (S) | 28 nM (TMK) | 53 min (predicted) | Optimal dihedral (Φ = -45°) for H-bond donation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7